molecular formula C12H17Cl2N B8445997 N-(3,4-Dichlorophenethyl)butan-1-amine

N-(3,4-Dichlorophenethyl)butan-1-amine

Cat. No.: B8445997
M. Wt: 246.17 g/mol
InChI Key: RMSDCPNGIKMISG-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenethyl)butan-1-amine is a halogenated amine derivative characterized by a phenethyl backbone substituted with chlorine atoms at the 3- and 4-positions, linked to a butan-1-amine chain. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H17Cl2N/c1-2-3-7-15-8-6-10-4-5-11(13)12(14)9-10/h4-5,9,15H,2-3,6-8H2,1H3

InChI Key

RMSDCPNGIKMISG-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound’s structure combines a dichlorinated aromatic ring with an aliphatic amine chain. Key comparisons include:

  • 3,4-Dichlorophenethylamine (PDA): The parent compound lacks the butan-1-amine chain. PDA is noted for high selectivity toward the αD pocket of CK2α but low binding affinity .
  • N-(3-Bromo-4-fluorobenzyl)butan-1-amine : Features bromine and fluorine substituents (vs. chlorine) on a benzyl group (shorter chain than phenethyl), which may reduce steric bulk and alter electronic interactions .
  • N-[(2,4-Dichlorophenyl)methyl]butan-1-amine : Dichloro substitution at 2,4-positions (meta and para) on a benzyl group, differing in halogen placement and backbone length compared to the target compound .
  • N-(4-Methoxybenzyl)butan-1-amine : Contains an electron-donating methoxy group instead of halogens, enhancing solubility in polar solvents but reducing lipophilicity .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
N-(3,4-Dichlorophenethyl)butan-1-amine* ~231 (estimated) ~270 (estimated) ~1.1 (estimated) 3,4-Cl, phenethyl, butan-1-amine
N-(4-Chlorobenzyl)butan-1-amine 197.7 264.2 1.026 4-Cl, benzyl, butan-1-amine
N-(2-Methylbenzyl)butan-1-amine 191.32 220–222 0.89 2-CH₃, benzyl, butan-1-amine
3,4-Dichlorophenethylamine (PDA) ~196 Not reported Not reported 3,4-Cl, phenethyl

*Estimates based on analogs.

  • Boiling Point : The longer phenethyl chain and halogenation may elevate boiling points relative to benzyl derivatives (e.g., 264.2°C for N-(4-chlorobenzyl)butan-1-amine vs. ~270°C estimated for the target compound) .

Enzyme Inhibition and Selectivity

  • CK2α Inhibition: PDA (3,4-dichlorophenethylamine) exhibits high selectivity for the αD pocket of CK2α but low affinity.
  • Comparison with TBIa : TBIa (a tetrabrominated benzimidazole derivative) is a potent ATP-competitive inhibitor but lacks selectivity. Structural differences highlight the trade-off between affinity and selectivity in halogenated amines .

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